4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
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Overview
Description
4-methyl-3-oxaspiro[bicyclo[211]hexane-2,3’-oxetane]-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the carboxylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-amine: This compound shares a similar spirocyclic structure but has an amine group instead of a carboxylic acid.
tert-butyl ((1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl)methyl)carbamate: Another related compound with a carbamate functional group.
Uniqueness
4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-7-2-8(3-7,6(10)11)9(13-7)4-12-5-9/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXUAFRAYIXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)COC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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